cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol
Overview
Description
cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol: is a chemical compound with the molecular formula C10H22O2Si and a molecular weight of 202.37 g/mol . It is also known by its IUPAC name, (1s,3s)-3-((tert-butyldimethylsilyl)oxy)cyclobutan-1-ol . This compound is characterized by the presence of a cyclobutanol ring substituted with a tert-butyldimethylsilyl group, which imparts unique chemical properties.
Preparation Methods
The synthesis of cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol typically involves the protection of cyclobutanol with a tert-butyldimethylsilyl group. This can be achieved through a reaction with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine . The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert conditions to prevent moisture from interfering with the reaction.
Chemical Reactions Analysis
cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Scientific Research Applications
cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol involves its interaction with specific molecular targets and pathways. The tert-butyldimethylsilyl group provides steric protection, allowing the compound to selectively react with certain enzymes or receptors. This selective reactivity is crucial in biochemical studies and drug development .
Comparison with Similar Compounds
cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol can be compared with similar compounds such as:
Cyclobutanol: Lacks the tert-butyldimethylsilyl group, making it less sterically hindered and more reactive.
tert-Butyldimethylsilyl-protected alcohols: These compounds share the protective group but differ in the core structure, leading to variations in reactivity and applications.
This compound’s unique combination of a cyclobutanol ring and a tert-butyldimethylsilyl group makes it a valuable tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxycyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2Si/c1-10(2,3)13(4,5)12-9-6-8(11)7-9/h8-9,11H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGIKHCMCDNBSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401195226 | |
Record name | cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401195226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1408074-89-4, 1089709-08-9 | |
Record name | cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401195226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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